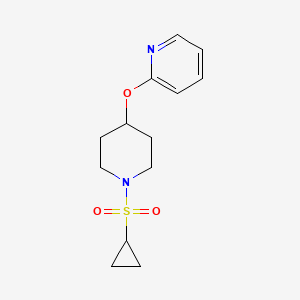

![molecular formula C19H16N2O2S2 B2407365 9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-91-2](/img/structure/B2407365.png)

9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known to have significant pharmacological effects, including anticancer properties .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, which “this compound” is a part of, has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is commonly used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, including those similar in structure to 9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, have been investigated for their corrosion inhibitory properties. Soltani et al. (2015) reported that pyrimidine-2-thione derivatives effectively inhibit mild steel corrosion in sulphuric acid environments. These compounds adsorb onto the metal surface, following the Langmuir isotherm model. Computational studies provided insights into the influence of substituents on the corrosion inhibition and adsorption behavior (Soltani et al., 2015).

Antiviral Activity

Hocková et al. (2003) explored the antiviral potential of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 with various groups. Despite their limited effectiveness against DNA viruses, some derivatives notably inhibited retrovirus replication in cell culture, demonstrating the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Hg(II) Ion Selectivity

Jain et al. (2000) synthesized and characterized 1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H)thione (TPT), demonstrating its selectivity towards Hg2+ ions. This specificity highlights the utility of pyrimidine derivatives in the development of selective sensors for heavy metal ions (Jain et al., 2000).

Synthesis and Characterization of Novel Compounds

Research by Abbas et al. (2015) on thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones reveals the synthesis of novel fused derivatives, illustrating the versatility of pyrimidine derivatives in creating compounds with potential cytotoxic activities (Abbas et al., 2015).

Solid-State Fluorescence Properties

Yokota et al. (2012) synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, displaying solid-state fluorescence. This study underscores the potential of pyrimidine derivatives in developing fluorescent materials for various applications (Yokota et al., 2012).

Mechanism of Action

While the specific mechanism of action for “9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is not detailed in the retrieved papers, similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that these compounds may have a role in inducing apoptosis in cancer cells .

Future Directions

The future directions for research on “9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” and similar compounds could involve further exploration of their anticancer properties, particularly their ability to induce apoptosis in cancer cells . Additionally, more research is needed to fully understand their synthesis process, molecular structure, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

9-methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-22-15-5-3-4-12-10-14-18(23-16(12)15)20-17(21-19(14)24)11-6-8-13(25-2)9-7-11/h3-9H,10H2,1-2H3,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAOIBXILPBMML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)

![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)

![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)

![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)

![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)